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Compound of Interest

Compound Name: (R)-4-Octanol

Cat. No.: B12673692 Get Quote

Introduction

(R)-4-Octanol is a chiral secondary alcohol of interest in various fields, including organic

synthesis and materials science. Its structural elucidation and characterization rely heavily on

modern spectroscopic techniques. This guide provides an in-depth overview of the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-octanol.

Detailed experimental protocols are included to assist researchers in obtaining and interpreting

high-quality spectroscopic data. The data presented here is for the racemic mixture of 4-

octanol, as enantiomer-specific spectral data is not extensively available in public databases.

The spectroscopic properties of the (R) and (S) enantiomers are identical except when

analyzed using chiral differentiating agents or methods.

Spectroscopic Data
The following sections present the key spectroscopic data for 4-octanol in a structured format

to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

¹H NMR Spectral Data
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Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm Instrument: 90

MHz Spectrometer[1]

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~3.5 m 1H H-4 (CH-OH)

~1.5 br s 1H OH

~1.4 m 8H
H-2, H-3, H-5, H-6

(CH₂)

~0.9 t 6H H-1, H-8 (CH₃)

¹³C NMR Spectral Data

Solvent: Chloroform-d (CDCl₃)[1]

Chemical Shift (δ) (ppm) Carbon Atom Assignment

~71.5 C-4 (CH-OH)

~39.0 C-3, C-5 (CH₂)

~28.0 C-2 (CH₂)

~23.0 C-6 (CH₂)

~22.5 C-7 (CH₂)

~14.0 C-1, C-8 (CH₃)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 4-octanol was obtained on a neat liquid sample.[2]
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad O-H stretch (alcohol)

~2960, ~2930, ~2870 Strong C-H stretch (alkane)

~1465 Medium C-H bend (alkane)

~1120 Strong
C-O stretch (secondary

alcohol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The data below was obtained by electron ionization (EI).[3]

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)
Assignment of Fragment
Ion

130 <1 [M]⁺ (Molecular Ion)

112 ~5 [M-H₂O]⁺

87 ~80 [M-C₃H₇]⁺ (α-cleavage)

73 ~100 [M-C₄H₉]⁺ (α-cleavage)

55 ~70 [C₄H₇]⁺

43 ~60 [C₃H₇]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of liquid alcohols.[4]

1. Sample Preparation: a. For a standard 5 mm NMR tube, prepare a solution by dissolving

approximately 10-20 mg of (R)-4-octanol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). b.
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Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary. c. Add a

small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift

referencing (typically to 0 ppm). d. Filter the solution through a small plug of glass wool in a

Pasteur pipette directly into the NMR tube to remove any particulate matter. e. The final liquid

height in the NMR tube should be approximately 4-5 cm.

2. Instrumentation and Data Acquisition: a. The NMR spectrometer is tuned to the appropriate

nucleus (¹H or ¹³C). b. The sample tube is placed in a spinner turbine and inserted into the

magnet. c. The sample is spun to average out magnetic field inhomogeneities. d. The magnetic

field is "locked" onto the deuterium signal of the solvent to maintain a constant field during the

experiment. e. The magnetic field homogeneity is optimized by "shimming" the sample. f. For

¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio

(typically 8-16 scans). g. For ¹³C NMR, a larger number of scans is usually required due to the

low natural abundance of ¹³C (typically 64 or more scans).[5] Proton decoupling is employed to

simplify the spectrum and enhance the signal.

Infrared (IR) Spectroscopy (FTIR-ATR)
This protocol describes the analysis of a neat liquid sample using a Fourier Transform Infrared

(FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[6]

1. Sample Preparation: a. Ensure the ATR crystal (e.g., diamond or germanium) is clean.[6]

Clean the surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. b.

Place a single drop of neat (R)-4-octanol directly onto the center of the ATR crystal.[6]

2. Instrumentation and Data Acquisition: a. A background spectrum of the clean, empty ATR

crystal is collected.[7] This will be subtracted from the sample spectrum to remove any

atmospheric and instrument-related absorptions. b. The sample is applied to the crystal, and a

pressure arm is lowered to ensure good contact between the liquid and the crystal surface.[6]

c. The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[8] d. Multiple scans

(e.g., 16-32) are co-added to improve the signal-to-noise ratio.[8] e. After the measurement, the

sample is carefully wiped from the ATR crystal, and the crystal is cleaned with an appropriate

solvent.

Mass Spectrometry (MS)
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This protocol outlines the general procedure for obtaining an electron ionization (EI) mass

spectrum of a liquid alcohol.[9]

1. Sample Introduction: a. The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation and purification before ionization. b. For direct infusion,

a small amount of the sample is volatilized in a heated inlet system.

2. Ionization: a. In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV).[9] b. This causes the ejection of an electron from the molecule,

forming a positively charged molecular ion ([M]⁺). c. The high energy of the electron beam also

induces fragmentation of the molecular ion into smaller, characteristic fragment ions.[10]

3. Mass Analysis and Detection: a. The positively charged ions are accelerated into a mass

analyzer (e.g., a quadrupole). b. The mass analyzer separates the ions based on their mass-to-

charge ratio (m/z). c. A detector records the abundance of each ion at a specific m/z value. d.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical sample.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://chemistry.emory.edu/msc/tutorial/mass-spectrometry-ionization.html
https://chemistry.emory.edu/msc/tutorial/mass-spectrometry-ionization.html
https://www.chemistrysteps.com/mass-spectrometry-of-alcohols/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12673692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion

Sample Acquisition

Purification (e.g., Distillation)

Solution Preparation (for NMR) Neat Sample (for IR/MS)

NMR Data Acquisition
(¹H, ¹³C)

IR Data Acquisition
(FTIR-ATR)

MS Data Acquisition
(EI)

NMR Spectral Analysis
(Chemical Shift, Integration, Multiplicity)

IR Spectral Analysis
(Functional Group Identification)

MS Spectral Analysis
(Molecular Ion, Fragmentation)

Structure Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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